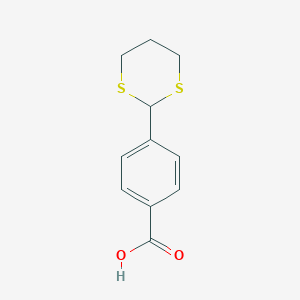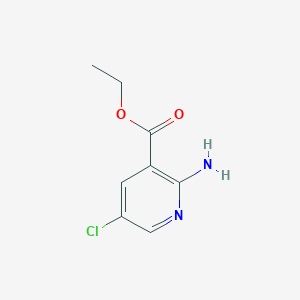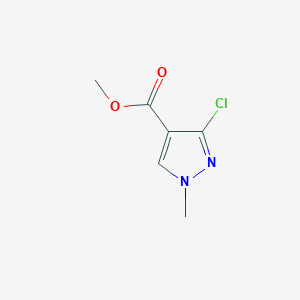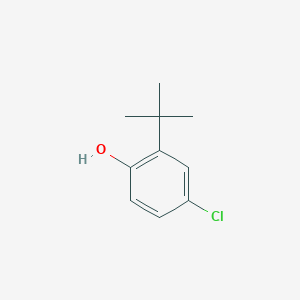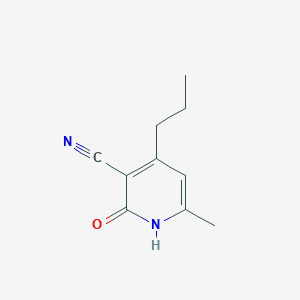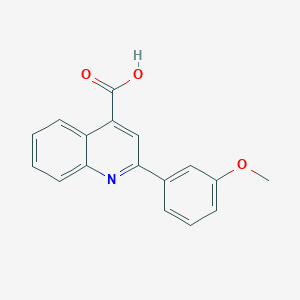![molecular formula C10H6Cl8 B190028 (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene CAS No. 142433-24-7](/img/structure/B190028.png)
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[52102,6]dec-8-ene is a highly chlorinated organic compound It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from simpler organic molecules. One common approach is the chlorination of a suitable tricyclic precursor. The reaction conditions often require the use of chlorine gas or chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled temperatures and pressures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the handling of chlorine gas and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can further modify the structure, potentially breaking the tricyclic framework.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. Substitution reactions yield various functionalized derivatives, while reduction and oxidation can lead to partially or fully dechlorinated products and ring-opened structures, respectively.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene is used as a precursor for synthesizing other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
Research in biology and medicine explores the potential of this compound as a bioactive agent. Its high chlorine content and structural rigidity may contribute to antimicrobial or anticancer properties, although detailed studies are required to confirm these effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance. Its stability and reactivity also make it suitable for use in specialty chemicals and coatings.
Mechanism of Action
The mechanism by which (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with cellular membranes or proteins, disrupting normal functions. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclopentadiene: Another highly chlorinated compound with different ring structure.
Octachlorodibenzodioxin: Known for its environmental persistence and toxicity.
Tetrachlorobenzene: A simpler aromatic compound with fewer chlorine atoms.
Uniqueness
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene is unique due to its tricyclic structure and high degree of chlorination. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that other compounds cannot fulfill.
Properties
IUPAC Name |
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJNBZANLAXMG-HEVSPMQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
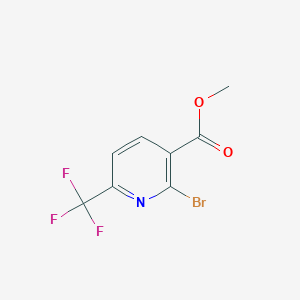

![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
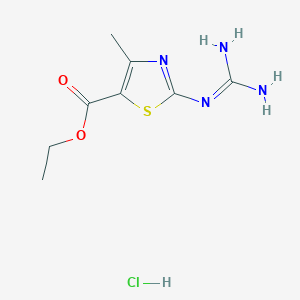
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
